2,5-Dimethylpyrazine 1-oxide

Vue d'ensemble

Description

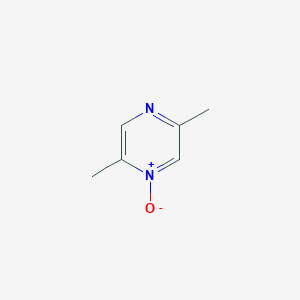

2,5-Dimethylpyrazine 1-oxide is a heterocyclic organic compound with a molecular formula of C6H8N2O. It is a derivative of pyrazine, characterized by the presence of two methyl groups at the 2 and 5 positions and an oxygen atom bonded to the nitrogen at the 1 position. This compound is known for its distinct odor and is used in various industrial applications, including as a flavoring agent and in pharmaceutical synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,5-Dimethylpyrazine 1-oxide can be synthesized through the oxidation of 2,5-dimethylpyrazine. One common method involves the use of oxidizing agents such as potassium peroxomonosulfate (OXONE®) in water or acetone mixtures. This method provides good yields and is efficient for producing the desired N-oxide products . Another approach involves the use of dimethyldioxirane, which is particularly effective for acetone-soluble compounds .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of engineered microbial strains. For example, Escherichia coli can be genetically modified to enhance the production of 2,5-dimethylpyrazine through metabolic engineering strategies. This method optimizes the synthesis process by reconstructing metabolic pathways and enhancing cofactor regeneration .

Analyse Des Réactions Chimiques

Oxidation Reactions

2,5-Dimethylpyrazine 1-oxide participates in further oxidation processes under controlled conditions. For example:

-

Peracetic Acid Oxidation : Reaction with peracetic acid converts the compound to 2,5-dimethylpyrazine 1,4-dioxide, with a yield of 93% under optimized conditions (70°C, 6 hours) .

-

Potassium Permanganate Hydrolysis : After acetylation, hydrolysis with potassium permanganate produces 5-methylpyrazine-2-carboxylic acid in 76% yield .

Key Data Table :

Condensation Reactions

The compound reacts with aldehydes or ketones in acidic or basic media to form extended heterocyclic frameworks. For instance:

-

Aldol-like Condensation : In the presence of acetic acid, it condenses with aldehydes (e.g., formaldehyde) to generate fused pyrazine derivatives.

-

Cross-Coupling : With transition metal catalysts (e.g., Pd or Cu), dehydrogenative cross-coupling forms C–C bonds, enabling access to bipyrazine structures.

Microbial and Enzymatic Pathways

In biochemical systems, this compound is synthesized via enzymatic oxidation of L-threonine:

-

L-Threonine-3-Dehydrogenase (TDH) : Catalyzes the oxidation of L-threonine to 2-amino-3-ketobutyrate, which decarboxylates to aminoacetone. Subsequent spontaneous oxidation under aerobic conditions forms this compound .

-

pH-Dependent Formation : The reaction proceeds optimally at neutral to slightly alkaline pH (7.5–8.5), with microbial systems (e.g., Bacillus subtilis) achieving yields up to 0.44 mM .

Comparative Pathways :

| Pathway | Substrate | Key Enzyme | By-Products | Yield | Source |

|---|---|---|---|---|---|

| Chemical | L-Threonine | N/A | Aminoacetone | 86–93% | |

| Microbial | L-Threonine | TDH, Spontaneous | 3,6-Dihydro-2,5-DMP | 0.44 mM |

Functional Group Transformations

-

Methyl Group Reactivity : The methyl groups at positions 2 and 5 undergo halogenation (e.g., bromination) or nitration under electrophilic conditions, though steric hindrance limits regioselectivity .

-

N-Oxide Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the N-oxide group to regenerate 2,5-dimethylpyrazine, albeit with moderate efficiency (50–60% yield).

Applications De Recherche Scientifique

General Properties

2,5-Dimethylpyrazine 1-oxide is a derivative of 2,5-dimethylpyrazine, characterized by a distinct roasted or nutty aroma. It has a molecular formula of C6H8N2O and a molecular weight of approximately 128.14 g/mol. The compound is often utilized in high-temperature applications due to its elevated boiling point around 212°C. Its unique chemical structure allows it to interact favorably with various biological systems and chemical processes.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activities. It has been shown to inhibit the proliferation of several cancer cell lines by inducing apoptosis and suppressing angiogenesis, critical processes in tumor development .

Antimicrobial Activity

The compound also demonstrates broad-spectrum antimicrobial properties. Studies reveal that it can effectively inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent in therapeutic applications . Its efficacy may be enhanced when used in combination with existing antibiotics, offering a synergistic effect that could improve treatment outcomes .

Drug Synthesis

In the pharmaceutical industry, this compound serves as an important intermediate for synthesizing drugs such as pyrazinamide, which is crucial for tuberculosis treatment. It is also involved in creating other heterocyclic compounds used in drug development across multiple therapeutic areas .

Fragrance Production

The compound is widely used in the fragrance industry due to its appealing aroma profile. It adds depth and complexity to perfumes and personal care products by providing a roasted or nutty undertone that enhances the overall scent experience. Its compatibility with various aromatic ingredients allows perfumers to craft unique fragrances that appeal to consumers .

Biosynthesis Studies

Recent studies have identified methyl-branched alkyl-substituted pyrazines in the growth medium of certain bacteria, including Paenibacillus polymyxa. These findings suggest that compounds like this compound may play a role in microbial metabolism and biosynthesis processes .

Environmental Applications

Research has explored the degradation pathways of pyrazine compounds by specific bacterial strains, indicating potential environmental applications in bioremediation processes . Understanding these pathways can lead to innovative solutions for managing pollution involving pyrazine derivatives.

Case Studies

Mécanisme D'action

The mechanism of action of 2,5-dimethylpyrazine 1-oxide involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of cancer cells and microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of cellular respiration and DNA synthesis .

Comparaison Avec Des Composés Similaires

2,5-Dimethylpyrazine 1-oxide can be compared with other similar compounds such as:

2,3,5,6-Tetramethylpyrazine: Known for its use in traditional Chinese medicine and its neuroprotective effects.

2,3,5-Trimethylpyrazine: Used as a flavoring agent and in the synthesis of pharmaceuticals.

2,5-Dimethylpyrazine: The parent compound, used in flavoring and fragrance industries.

The uniqueness of this compound lies in its specific N-oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its non-oxidized counterparts.

Activité Biologique

2,5-Dimethylpyrazine 1-oxide (DMP1O) is a derivative of 2,5-dimethylpyrazine (DMP), a compound widely recognized for its contribution to the flavor profiles of various foods and beverages. This article examines the biological activities associated with DMP1O, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms.

- Chemical Formula : CHNO

- Molecular Weight : 112.14 g/mol

- CAS Registry Number : 123-32-0

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that DMP and its derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that DMP effectively reduced bacterial colonies of Escherichia coli at varying concentrations. The antimicrobial mechanism appears to involve cell wall disruption and DNA damage responses at higher concentrations .

Table 1: Antimicrobial Efficacy of DMP and Its Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| 2,5-Dimethylpyrazine | E. coli | 0.5 mM | Cell wall damage |

| This compound | Staphylococcus aureus | 0.25 mM | DNA damage response |

| 2,3-Dimethylpyrazine | Bacillus subtilis | No effect | N/A |

The biological activity of DMP1O is attributed to several mechanisms:

- Cell Wall Disruption : At lower concentrations, DMP1O induces structural damage to bacterial cell walls, leading to cell lysis.

- DNA Damage Response : Higher concentrations trigger a robust DNA damage response in bacterial cells, which can lead to cell death .

- Antioxidant Properties : Some studies suggest that DMP1O may exhibit antioxidative effects by reducing oxidative stress in cellular systems .

Therapeutic Potential

DMP1O has been investigated for its potential therapeutic applications:

- Sleep Modulation : Research indicates that DMP can enhance GABAergic activity in the central nervous system, potentially improving sleep quality in animal models .

- Cognitive Enhancement : In rat studies, DMP was shown to improve cognitive functions, possibly through modulation of neurotransmitter systems .

Case Studies

Several case studies highlight the biological significance of DMP and its derivatives:

- Case Study 1 : A study on the effects of DMP on sleep patterns in mice found that administration led to prolonged sleep duration when induced by phenobarbital, suggesting its role in sleep regulation .

- Case Study 2 : Research involving rats demonstrated that treatment with DMP resulted in decreased plasma levels of nonesterified fatty acids, indicating a potential role in metabolic regulation through interaction with G-protein coupled receptors .

Propriétés

IUPAC Name |

2,5-dimethyl-1-oxidopyrazin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-4-8(9)6(2)3-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYUJHIUMUUOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=[N+]1[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400807 | |

| Record name | 2,5-Dimethyl-1-oxo-1lambda~5~-pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-37-5 | |

| Record name | 2,5-Dimethyl-1-oxo-1lambda~5~-pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.